molecular formula C22H42O3 B085775 Butyl epoxystearate CAS No. 106-83-2

Butyl epoxystearate

Cat. No.: B085775
CAS No.: 106-83-2
M. Wt: 354.6 g/mol
InChI Key: FEXXLIKDYGCVGJ-UHFFFAOYSA-N
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Description

Butyl epoxystearate is an organic compound with the molecular formula C22H42O3. It is a derivative of stearic acid, where the 9,10 positions on the carbon chain are epoxidized, and the carboxyl group is esterified with butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl epoxystearate can be synthesized through the epoxidation of butyl stearate. The process typically involves the reaction of butyl stearate with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C. The epoxidation reaction introduces an oxirane ring at the 9,10 positions of the stearic acid chain.

Industrial Production Methods

In an industrial setting, the production of butyl 9,10-epoxystearate involves large-scale epoxidation reactors where butyl stearate is continuously fed and reacted with a peracid. The reaction mixture is then subjected to purification processes, including washing, neutralization, and distillation, to obtain the pure product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl epoxystearate undergoes several types of chemical reactions, including:

    Oxidation: The oxirane ring can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to form butyl stearate or other reduced forms.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the oxirane ring under mild conditions.

Major Products

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Butyl stearate and other reduced forms.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

Butyl epoxystearate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 9,10-epoxystearate involves its interaction with molecular targets through the oxirane ring. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to the modulation of biochemical pathways and the alteration of cellular functions. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    9,10-Epoxystearic acid: Similar structure but without the butyl ester group.

    Epoxyoleic acid: Another epoxidized fatty acid with similar properties.

    Butyl stearate: The non-epoxidized form of butyl 9,10-epoxystearate.

Uniqueness

Butyl epoxystearate is unique due to the presence of both the oxirane ring and the butyl ester group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

butyl 8-(3-octyloxiran-2-yl)octanoate
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InChI

InChI=1S/C22H42O3/c1-3-5-7-8-10-13-16-20-21(25-20)17-14-11-9-12-15-18-22(23)24-19-6-4-2/h20-21H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXXLIKDYGCVGJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O3
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DSSTOX Substance ID

DTXSID00883299
Record name 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester
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Molecular Weight

354.6 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name Butyl 9,10-epoxystearate
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Density

0.910 @ 20 °C
Record name BUTYL 9,10-EPOXYSTEARATE
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Color/Form

COLORLESS LIQUID

CAS No.

106-83-2
Record name Butyl 3-octyl-2-oxiraneoctanoate
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Record name Butyl 9,10-epoxystearate
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Record name 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester
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Record name 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester
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Record name Butyl 3-octyloxiran-2-octanoate
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Record name BUTYL 9,10-EPOXYSTEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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